molecular formula C10H2Br2O2S2 B11784810 2,6-dibromothieno[2,3-f][1]benzothiole-4,8-dione

2,6-dibromothieno[2,3-f][1]benzothiole-4,8-dione

Cat. No.: B11784810
M. Wt: 378.1 g/mol
InChI Key: SHUYYKQUFOHRKK-UHFFFAOYSA-N
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Description

2,6-Dibromothieno2,3-fbenzothiole-4,8-dione is a chemical compound with the molecular formula C10H2Br2O2S2. It is known for its unique structure, which includes a thieno2,3-fbenzothiole core with bromine atoms at the 2 and 6 positions and dione groups at the 4 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromothieno2,3-fbenzothiole-4,8-dione typically involves the bromination of thieno2,3-fbenzothiole-4,8-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or dichloromethane .

Industrial Production Methods

While specific industrial production methods for 2,6-dibromothieno2,3-fbenzothiole-4,8-dione are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and safety measures to handle large quantities of bromine and other reagents .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromothieno2,3-fbenzothiole-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atoms .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,6-dibromothieno2,3-fbenzothiole-4,8-dione exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and dione groups influences the compound’s electron distribution, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as charge transport in organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromothieno2,3-fbenzothiole-4,8-dione is unique due to its specific arrangement of bromine atoms and dione groups, which confer distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics .

Properties

Molecular Formula

C10H2Br2O2S2

Molecular Weight

378.1 g/mol

IUPAC Name

2,6-dibromothieno[2,3-f][1]benzothiole-4,8-dione

InChI

InChI=1S/C10H2Br2O2S2/c11-5-1-3-7(13)10-4(2-6(12)16-10)8(14)9(3)15-5/h1-2H

InChI Key

SHUYYKQUFOHRKK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1C(=O)C3=C(C2=O)C=C(S3)Br)Br

Origin of Product

United States

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